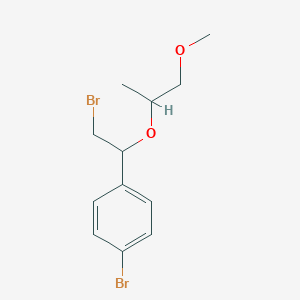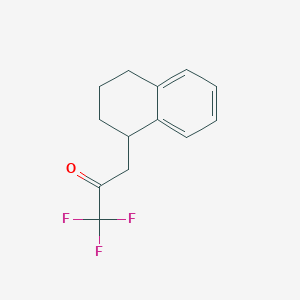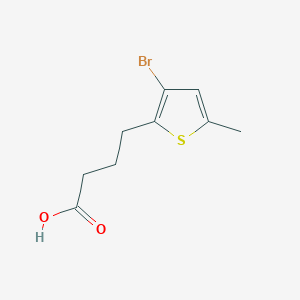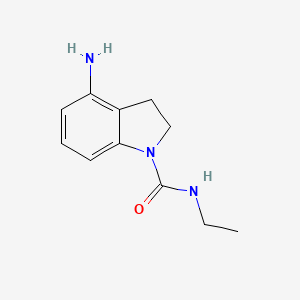
2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a bromine atom and a methoxy group attached to a benzene ring, which is further connected to an amino acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxyphenylacetic acid followed by amination. The reaction typically proceeds as follows:
Bromination: 2-Methoxyphenylacetic acid is treated with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under basic conditions. This step introduces the amino group at the alpha position of the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated control systems to ensure consistent product quality.
化学反应分析
Types of Reactions
2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce the carboxylic acid group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of this compound derivatives with oxo groups.
Reduction: Formation of 2-amino-2-(2-bromo-3-methoxyphenyl)ethanol.
Substitution: Formation of 2-amino-2-(2-azido-3-methoxyphenyl)acetic acid.
科学研究应用
2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions with enzymes and receptors. The bromine and methoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.
相似化合物的比较
Similar Compounds
- 2-Amino-2-(2-bromo-4-methoxyphenyl)acetic acid
- 2-Amino-2-(2-chloro-3-methoxyphenyl)acetic acid
- 2-Amino-2-(2-bromo-3-hydroxyphenyl)acetic acid
Uniqueness
2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid is unique due to the specific positioning of the bromine and methoxy groups on the aromatic ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups can modulate the compound’s overall electronic properties, making it a versatile intermediate in various chemical transformations.
属性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
260.08 g/mol |
IUPAC 名称 |
2-amino-2-(2-bromo-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-14-6-4-2-3-5(7(6)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
InChI 键 |
ACBFPESONDQHEC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1Br)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)


![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
![Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate](/img/structure/B15312123.png)

![Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate](/img/structure/B15312126.png)





![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)

